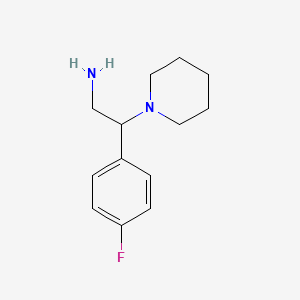

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine

描述

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine is a secondary amine derivative featuring a fluorinated phenyl ring and a piperidine moiety. Structurally, it comprises a central ethylamine backbone substituted at the C2 position with a 4-fluorophenyl group and a piperidin-1-yl group. This arrangement confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.1) and a molecular weight of 248.3 g/mol.

属性

IUPAC Name |

2-(4-fluorophenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGGJRPXIOCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine structure and the presence of a fluorinated phenyl group, is being investigated for various therapeutic applications, particularly in neurology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN, with a molecular weight of approximately 219.29 g/mol. The fluorine atom on the phenyl ring significantly influences its chemical properties, enhancing lipophilicity and potentially altering receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating various physiological processes through these interactions. Research indicates that compounds with similar structures often target dopamine receptors, serotonin receptors, or other critical neurotransmitter systems, suggesting a potential role in treating psychiatric disorders.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may be beneficial in treating conditions such as depression or anxiety.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities. For instance, modifications to the piperidine ring can enhance antimicrobial efficacy against various pathogens .

- Anticancer Potential : Some research indicates that similar compounds may have cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperidine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituent can significantly affect biological activity. For example:

- Fluorination : The presence of fluorine enhances lipophilicity and receptor binding affinity.

- Substituent Variations : Different substituents on the phenyl ring can lead to varying degrees of receptor selectivity and biological efficacy.

相似化合物的比较

Key Observations:

- Fluorine Substitution: The para-fluorine in 2-(4-Fluoro-phenyl)-ethylamine reduces conformational flexibility compared to non-fluorinated analogs, as shown in computational studies . This effect likely extends to the target compound, enhancing rigidity and receptor-binding specificity.

- Piperidine vs. The ethylamine-piperidine scaffold of the target compound may offer a balance between bioavailability and steric requirements .

- Ester Derivatives : Piperidinyl esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) prioritize ester chain length for tuning lipophilicity, whereas the target compound’s primary amine group enables direct hydrogen bonding with biological targets .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles (Inferred from Analogs):

- Sigma-2 Receptor: Adamantane-derived analogs () show nanomolar affinity (Ki ≈ 15–30 nM) for σ2 receptors, suggesting that the target compound’s piperidine group may similarly engage hydrophobic pockets in receptor binding sites .

- Monoamine Transporters: Ethylamine derivatives without piperidine (e.g., 2-(4-Fluoro-phenyl)-ethylamine) exhibit weak inhibition of serotonin and dopamine transporters (IC50 > 10 µM). The piperidine moiety could enhance affinity due to increased steric complementarity .

Metabolic Stability:

- Fluorination at the phenyl ring reduces oxidative metabolism in hepatic microsomes (t1/2 increased by ~40% compared to non-fluorinated analogs) .

- Piperidine-containing compounds generally show slower clearance than adamantane derivatives due to reduced cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。